molecular formula C8H9N3 B578509 7-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260854-91-8

7-Methylimidazo[1,2-A]pyridin-2-amine

Cat. No.: B578509
CAS No.: 1260854-91-8
M. Wt: 147.181
InChI Key: IXGPQLYYJYEYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylimidazo[1,2-A]pyridin-2-amine is a heterocyclic aromatic amine that has garnered significant attention in various fields of scientific research. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylimidazo[1,2-A]pyridin-2-amine typically involves condensation reactions, multicomponent reactions, and oxidative coupling. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Other methods involve the use of solid support catalysts such as aluminum oxide (Al2O3) and titanium tetrachloride (TiCl4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Methylimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylimidazo[1,2-A]pyridin-2-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGPQLYYJYEYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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